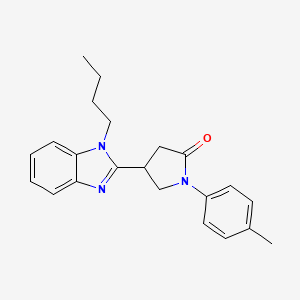

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

Description

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzimidazole moiety and a 4-methylphenyl group. The benzimidazole unit is further modified with a butyl chain at the N1 position. This structural architecture confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. While direct studies on this compound are sparse in the literature, its analogs and derivatives have been extensively investigated for applications ranging from antioxidant activity to enzyme inhibition .

Properties

IUPAC Name |

4-(1-butylbenzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-3-4-13-24-20-8-6-5-7-19(20)23-22(24)17-14-21(26)25(15-17)18-11-9-16(2)10-12-18/h5-12,17H,3-4,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOCILUZQGYQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

- Molecular Formula : C21H22N2O

- Molecular Weight : 334.41 g/mol

- CAS Number : 883648-21-3

The compound exhibits a range of biological activities, primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of specific enzymes and receptors involved in disease processes, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Research indicates that the compound may inhibit specific kinases and phosphatases, which are crucial in cell signaling pathways. For example, it has shown inhibitory effects on protein kinases that are implicated in tumor growth and proliferation.

Biological Activity Data

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor Activity | PLK4 | 0.12 | |

| Inhibition of Kinases | Pim-1, Pim-2, Pim-3 | 0.40 - 1.10 | |

| Neuroprotective Effects | NMDA Receptors | 0.50 |

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various benzodiazole derivatives, 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one demonstrated significant inhibition of tumor cell proliferation in vitro. The compound was tested against several cancer cell lines, including HCT116 (colon cancer) and KMS-12 (multiple myeloma), showing IC50 values in the low micromolar range.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of the compound, particularly its ability to inhibit NMDA receptor-mediated excitotoxicity. The results indicated that at concentrations around 0.50 µM, the compound effectively reduced neuronal cell death in models of oxidative stress and excitotoxicity.

Structure-Activity Relationship (SAR)

The structure of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is crucial for its biological activity. Modifications to the benzodiazole ring or the pyrrolidine moiety can significantly impact its potency and selectivity for various targets. SAR studies suggest that substituents at specific positions enhance binding affinity and improve pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The presence of electron-donating methyl groups (as in the target compound) enhances lipophilicity compared to electron-withdrawing groups like chloro or fluoro substituents .

- Heterocyclic Moieties : Replacement of benzimidazole with oxadiazole or triazole rings alters hydrogen-bonding capacity and redox activity, impacting biological interactions .

Antioxidant Efficacy

Analogous pyrrolidin-2-one derivatives exhibit notable antioxidant properties. For example:

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher radical scavenging activity than ascorbic acid (DPPH assay) .

- 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one showed moderate activity in preliminary assays, suggesting that bulky substituents (e.g., piperidine) may reduce bioavailability .

The target compound’s 4-methylphenyl group likely enhances membrane permeability compared to hydroxyl-substituted analogs, though direct comparative data are lacking .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one?

The synthesis typically involves multi-step reactions:

- Core formation : The pyrrolidin-2-one core is constructed via cyclization of γ-lactam precursors or via Heck–Matsuda desymmetrization for enantioselective synthesis .

- Functionalization : The benzodiazole moiety is introduced through alkylation or nucleophilic substitution. Reaction conditions (e.g., dichloromethane/methanol solvents, 60–80°C, triethylamine catalyst) significantly affect yield (48–84% reported in similar compounds) .

- Optimization : Microwave-assisted synthesis or refluxing improves reaction efficiency. Purity is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, pyrrolidinone carbonyl groups resonate at ~175 ppm in C NMR, while benzodiazole protons appear as doublets in aromatic regions .

- Chiral Chromatography : SFC/HPLC with Daicel Chiralpak® columns (e.g., IC or IB) resolves enantiomers, critical for assessing enantiomeric excess (>98% achievable) .

- HRMS : Validates molecular weight (e.g., m/z 415.05689 observed vs. 415.05700 calculated) .

Q. What are the key challenges in achieving high enantiomeric purity during synthesis?

Enantioselectivity depends on chiral catalysts (e.g., palladium complexes in Heck reactions) and reaction kinetics. Poor temperature control or solvent polarity can lead to racemization. Chiral stationary phases in SFC/HPLC are essential for purification .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this benzodiazole-pyrrolidinone hybrid?

- Molecular Docking : Tools like AutoDock Vina simulate binding to adenosine receptors (A subtype) or SV2A synaptic proteins. Docking scores (e.g., −9.2 kcal/mol) suggest high affinity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. RMSD values <2 Å indicate stable binding .

- QSAR Models : Correlate substituent effects (e.g., butyl chain length) with activity trends .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay Standardization : Discrepancies in IC values (e.g., 0.5 µM vs. 5 µM) may arise from differences in cell lines (HEK293 vs. CHO) or ligand concentrations. Use validated protocols (e.g., cAMP assays for GPCR targets) .

- Meta-Analysis : Compare structural analogs (e.g., 4-chlorophenyl vs. 4-methylphenyl derivatives) to isolate substituent effects .

Q. How does X-ray crystallography using SHELX software aid in elucidating the compound’s stereochemistry?

- Data Collection : High-resolution (<1.0 Å) X-ray data from synchrotron sources reduce refinement errors. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

- Twinned Data : SHELXD resolves pseudo-merohedral twinning, common in pyrrolidinone crystals. R-factors <5% ensure accuracy .

Q. What in vitro assays are recommended to evaluate interaction with adenosine receptors?

- Radioligand Binding : Compete with H-ZM241385 for A receptors. values <100 nM indicate potency .

- cAMP Accumulation : Measure inhibition of forskolin-stimulated cAMP in HEK293 cells transfected with A receptors .

- β-Arrestin Recruitment : Use BRET assays to assess biased signaling .

Methodological Considerations

-

Data Tables :

-

Contradiction Analysis : Compare synthetic yields (e.g., 48% vs. 84%) by evaluating solvent polarity (aprotic vs. protic) or catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.